Biliverdin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biliverdin (hydrochloride) is a bile pigment that is produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the catabolism of heme to bilirubin. Biliverdin is known for its vibrant green color and is found in various organisms, including amphibians and birds. It serves multiple functions in the human body, including antioxidant, anti-inflammatory, and immune response inhibitory activities .
Mechanism of Action
- Biliverdin hydrochloride primarily interacts with three key proteins:
- The conversion of biliverdin to bilirubin is essential for maintaining cellular homeostasis and preventing oxidative damage .
- Bilirubin, the end product, contributes to the scavenging of free radicals and protects against oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Biliverdin Hydrochloride is produced from the oxidation of heme in a reaction catalyzed by the enzyme heme oxygenase . Heme oxygenase has been implicated in tumor cell resistance to chemotherapy, reduction of free radical formation, reduction of inflammation, and has been associated with vascular repair .
Cellular Effects
Biliverdin Hydrochloride has significant anti-mutagenic and antioxidant properties . It has been shown to protect cells from a 10,000-fold excess of H2O2 . Cellular depletion of biliverdin by RNA interference markedly augments tissue levels of reactive oxygen species and causes apoptotic cell death .
Molecular Mechanism
Biliverdin Hydrochloride exerts its effects at the molecular level through its interaction with various biomolecules. It is involved in an antioxidant redox amplification cycle by which low, physiological bilirubin concentrations confer potent antioxidant protection via recycling of biliverdin from oxidized bilirubin by the Biliverdin Reductase, linking this sink for oxidants to the NADPH pool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biliverdin Hydrochloride have been observed to change over time. For example, the yield of biliverdin was 132 mg/L when hemin was added to the culture of GS115-HO1 and incubated for 4 h at 30 °C .
Dosage Effects in Animal Models
The effects of Biliverdin Hydrochloride vary with different dosages in animal models. Studies have shown that augmentation of bilirubin levels to achieve concentrations between 0.5 and 200 µM can be effective in a wide variety of tissues and injury types .
Metabolic Pathways
Biliverdin Hydrochloride is involved in the heme metabolism pathway. It is produced through the degradation of heme, a process catalyzed by heme oxygenase . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .
Subcellular Localization
It is known that heme oxygenase, the enzyme that catalyzes the production of Biliverdin Hydrochloride, is located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the oxidation of bilirubin. This process involves the use of oxidizing agents such as ferric chloride or iodine in an acidic medium. The reaction typically yields biliverdin along with other by-products, which are then separated and purified .
Industrial Production Methods: Industrial production of biliverdin often involves the biotransformation of exogenous heme using recombinant yeast cells. For example, recombinant Pichia pastoris cells expressing heme oxygenase can convert heme chloride into biliverdin. The process involves optimizing various conditions such as the concentration of the inducer methanol, induction culture time, pH of the medium, and concentration of sorbitol supplied in the medium .
Chemical Reactions Analysis
Types of Reactions: Biliverdin undergoes several types of chemical reactions, including:
Oxidation: Biliverdin can be oxidized to form various oxidation products.
Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.
Substitution: Biliverdin can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, iodine.
Reducing Agents: Biliverdin reductase, NADPH.
Reaction Conditions: Acidic or neutral pH, controlled temperature
Major Products:
Bilirubin: Formed through the reduction of biliverdin.
Oxidation Products: Various compounds formed through the oxidation of biliverdin
Scientific Research Applications
Biliverdin has a wide range of scientific research applications, including:
Chemistry: Used as a standard in chromatographic analysis and as a reagent in various chemical reactions.
Biology: Studied for its role in heme metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent. .
Industry: Used in the production of dyes and pigments due to its vibrant green color.
Comparison with Similar Compounds
Biliverdin is often compared with other bile pigments such as bilirubin. Here are some key points of comparison:
Bilirubin: Biliverdin is the precursor to bilirubin.
Biliverdin IXα: This is the most physiologically relevant isomer of biliverdin. .
Other Isomers: Biliverdin can exist in multiple isomeric forms, including IXβ, IXγ, and IXδ.
Biliverdin’s unique properties, such as its vibrant green color and its role as an intermediate in heme metabolism, make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCVSEGCSGTCIO-POFWNMSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the therapeutic potential of biliverdin hydrochloride in acute pancreatitis?
A: Research suggests that biliverdin hydrochloride, a metabolite of the enzyme heme oxygenase 1 (HO-1), exhibits promising anti-inflammatory effects in the context of acute pancreatitis. A study in rats demonstrated that administering biliverdin hydrochloride therapeutically after inducing acute pancreatitis significantly reduced inflammatory markers such as myeloperoxidase activity. [] Additionally, it lessened edema and ascites formation while preserving pancreatic tissue integrity. [] Notably, the treatment significantly improved the 5-day survival rate in the experimental group compared to controls. [] These findings highlight the potential of biliverdin hydrochloride as a novel therapeutic approach for acute pancreatitis. (See reference [] for detailed methods and results)
Q2: Can biliverdin hydrochloride enhance the stability of near-infrared fluorescent proteins for in vivo imaging applications?
A: Yes, encapsulating near-infrared fluorescent proteins within virus-like particles (VLPs) loaded with biliverdin hydrochloride significantly enhances their stability. This approach was successfully employed with both monomeric and dimeric forms of biliverdin-dependent fluorescent proteins. [] The packaging process, requiring only the addition of biliverdin hydrochloride to the protein expression medium, yielded stable and functional near-infrared fluorescent VLPs. [] These VLPs retained the photochemical properties of the unpackaged proteins while exhibiting increased resistance to heat, denaturation, and proteolysis. [] This enhanced stability is crucial for improving the reliability and sensitivity of in vivo imaging techniques, particularly in applications like tracking VLP biodistribution and targeting. (See reference [] for details on the packaging process and characterization of the VLPs)
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.